molecular formula C12H18ClNO2 B6213044 4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 37096-39-2

4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B6213044
CAS No.: 37096-39-2
M. Wt: 243.7
InChI Key:
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Description

The compound is a derivative of indanone , which is a bioactive molecule with various biological activities . Indanone derivatives are used for therapy of Alzheimer-like disease and cancer and also used as pharmaceutical intermediates and olefinic polymerization catalysts .


Synthesis Analysis

There’s a Michael addition reaction on a similar compound, 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one . The reaction involved diverse nucleophiles containing piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole .


Molecular Structure Analysis

The molecular structure of the related compound, 1H-Inden-1-one, 2,3-dihydro-, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one resulted in a variety of compounds with different stability . The possibility of retro-Michael reaction has been examined on the obtained products .


Physical and Chemical Properties Analysis

The physical and chemical properties of the related compound, 1H-Inden-1-one, 2,3-dihydro-, include a molecular weight of 132.1592 . For the compound synthesized in the Michael addition reaction, it was a yellow solid with a melting point of 158–162 °C .

Mechanism of Action

While the mechanism of action for your specific compound is not available, one of the 1-indanone analogs, Donepezil hydrochloride, is used for the treatment of mild to medium Alzheimer’s disease, acting as an acetylcholine esterase inhibitor .

Future Directions

The future directions for this class of compounds could involve further exploration of their biological activities, development of new synthetic procedures, and formation of C–C and C-heteroatom bonds to generate valuable molecules .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves the reaction of 2,3-dihydro-1H-inden-2-amine with methyl iodide followed by methylation with sodium hydride and dimethyl sulfate. The resulting compound is then reacted with 4,5-dimethoxyphenethylamine to yield the final product.", "Starting Materials": [ "2,3-dihydro-1H-inden-2-amine", "methyl iodide", "sodium hydride", "dimethyl sulfate", "4,5-dimethoxyphenethylamine", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: React 2,3-dihydro-1H-inden-2-amine with methyl iodide in the presence of a base such as potassium carbonate to yield N-methyl-2,3-dihydro-1H-inden-2-amine.", "Step 2: Methylate N-methyl-2,3-dihydro-1H-inden-2-amine with sodium hydride and dimethyl sulfate to yield N-methyl-4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine.", "Step 3: React N-methyl-4,5-dimethoxy-2,3-dihydro-1H-inden-2-amine with 4,5-dimethoxyphenethylamine in the presence of a base such as potassium carbonate to yield 4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine.", "Step 4: Quaternize 4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine with hydrochloric acid in water to yield 4,5-dimethoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride." ] }

CAS No.

37096-39-2

Molecular Formula

C12H18ClNO2

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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